Cas no 2307754-15-8 (3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acid)

3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acid is a specialized cyclopentane derivative featuring both Fmoc-protected amine and hydroxyl functional groups, along with a carboxylic acid moiety. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its multifunctional structure, enabling selective modifications at distinct sites. The Fmoc group provides orthogonal protection for the amine, facilitating controlled deprotection under mild basic conditions. The hydroxyl and carboxyl groups offer additional handles for further derivatization or conjugation. Its rigid cyclopentane backbone contributes to stereochemical control in synthetic applications. This reagent is suited for constructing constrained peptidomimetics or as a scaffold in drug discovery, where precise functional group manipulation is critical.
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acid structure
2307754-15-8 structure
Product name:3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acid
CAS No:2307754-15-8
MF:C21H21NO5
Molecular Weight:367.395146131516
CID:6456250
PubChem ID:132398739

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acid
    • 2307754-15-8
    • EN300-1608821
    • (1R,3S,4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxycyclopentane-1-carboxylic acid
    • 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
    • 2171281-75-5
    • EN300-1556501
    • インチ: 1S/C21H21NO5/c23-19-10-12(20(24)25)9-18(19)22-21(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-19,23H,9-11H2,(H,22,26)(H,24,25)/t12-,18+,19-/m1/s1
    • InChIKey: RFEIXJVYVWUFFW-ZUSMLRIVSA-N
    • SMILES: O[C@@H]1C[C@H](C(=O)O)C[C@@H]1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 367.14197277g/mol
  • 同位素质量: 367.14197277g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 545
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 95.9Ų

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1608821-5.0g
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
2307754-15-8
5.0g
$4475.0 2023-07-10
Enamine
EN300-1608821-0.05g
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
2307754-15-8
0.05g
$359.0 2023-07-10
Enamine
EN300-1608821-100mg
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
2307754-15-8
100mg
$535.0 2023-09-23
Enamine
EN300-1608821-0.5g
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
2307754-15-8
0.5g
$1203.0 2023-07-10
Enamine
EN300-1608821-50mg
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
2307754-15-8
50mg
$359.0 2023-09-23
Enamine
EN300-1608821-250mg
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
2307754-15-8
250mg
$763.0 2023-09-23
Enamine
EN300-1608821-5000mg
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
2307754-15-8
5000mg
$4475.0 2023-09-23
Aaron
AR0289WT-500mg
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
2307754-15-8 95%
500mg
$1680.00 2025-02-15
Aaron
AR0289WT-10g
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
2307754-15-8 95%
10g
$9149.00 2023-12-15
Aaron
AR0289WT-1g
3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid
2307754-15-8 95%
1g
$2147.00 2025-02-15

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acid 関連文献

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acidに関する追加情報

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acid: A Comprehensive Overview

The compound 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acid, with CAS number 2307754-15-8, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a hydroxyl group, and a carboxylic acid moiety, all attached to a cyclopentane ring. The combination of these functional groups makes it a versatile building block in the synthesis of bioactive molecules and advanced materials.

The Fmoc group, which is a well-known protecting group in peptide synthesis, plays a crucial role in the reactivity and functionality of this compound. Recent studies have highlighted its potential as an intermediate in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is essential. The hydroxyl group at the 4-position of the cyclopentane ring adds another layer of complexity, enabling this compound to participate in various nucleophilic and oxidative reactions. This makes it an invaluable tool in the development of novel therapeutic agents and biologically active compounds.

In terms of its applications, this compound has been extensively studied for its role in drug delivery systems and as a precursor in the synthesis of cyclic peptides. Researchers have explored its ability to form stable amide bonds under mild conditions, which is critical for maintaining the integrity of sensitive biomolecules during synthesis. Additionally, its cyclopentane backbone provides structural rigidity, which is advantageous in designing molecules with specific pharmacokinetic properties.

Recent advancements in synthetic methodologies have further enhanced the utility of this compound. For instance, its use in click chemistry reactions has opened new avenues for constructing complex molecular architectures with high efficiency and selectivity. Moreover, its compatibility with various coupling agents has made it a preferred choice in peptide bond formation, where traditional methods often fall short due to side reactions or poor yields.

The integration of computational chemistry techniques has also provided deeper insights into the electronic properties and reactivity profiles of this compound. Quantum mechanical calculations have revealed that the Fmoc group significantly influences the electron distribution within the molecule, thereby modulating its reactivity towards nucleophilic attack and oxidative transformations. These findings have been instrumental in optimizing synthetic protocols and predicting reaction outcomes with greater accuracy.

In conclusion, 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}-4-hydroxycyclopentane-1-carboxylic acid stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a key player in advancing drug discovery and materials science. As researchers continue to explore its potential applications, this compound is poised to make even greater contributions to the field of chemical sciences.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD